molecular formula C8H9NO2 B2537317 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid CAS No. 1369142-11-9

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2537317
CAS No.: 1369142-11-9
M. Wt: 151.165
InChI Key: UEUCKYAPXLSACG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid . Pyrrole-2-carboxylic acid is an organic compound with the formula HNC4H3CO2H . It is one of two monocarboxylic acids of pyrrole . It is a white solid .

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

A study by Urbanaitė and Čikotienė (2016) demonstrated the synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines. This method allows the simultaneous introduction of various functional groups to the pyrrole ring, showcasing the reactivity and utility of cyclopropyl-tethered compounds in synthesizing complex heterocyclic structures (Urbanaitė & Čikotienė, 2016).

Enantioselective Synthesis

Pedroni and Cramer (2015) reported the enantioselective synthesis of cyclopropane-fused γ-lactams, which are crucial structures in several drugs and drug candidates. Their method uses palladium(0)-catalyzed C-H functionalization of achiral cyclopropanes to form pyrrolidine rings, offering a novel approach to constructing chiral cyclopropane-containing compounds with high enantioselectivity (Pedroni & Cramer, 2015).

Antibacterial Activity

A series of cycloalkylamino-quinolones, featuring cyclopropyl groups, have been studied for their antibacterial activities. Bouzard et al. (1992) synthesized 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and found significant in vitro and in vivo antibacterial activity, highlighting the potential of cyclopropyl groups in enhancing the antibacterial efficacy of quinolone derivatives (Bouzard et al., 1992).

Heterocycle Formation

Cui, Ren, and Wang (2014) developed a triflic acid-catalyzed formal [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles, leading to the efficient synthesis of 1-pyrrolines. This method underscores the versatility of cyclopropane derivatives in constructing five-membered nitrogen-containing heterocycles, offering a practical route to synthesize complex structures (Cui, Ren, & Wang, 2014).

Multicomponent Reactions

The work of Shestopalov, Shestopalov, and Rodinovskaya (2008) reviews the use of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles. This highlights the role of cyclopropyl-containing compounds in facilitating the construction of a wide range of cyclic structures, demonstrating their utility in complex organic synthesis (Shestopalov, Shestopalov, & Rodinovskaya, 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrrole-2-carboxylate decarboxylase, an enzyme involved in the decarboxylation of pyrrole-2-carboxylic acid. This interaction can modulate the enzyme’s activity, affecting the overall metabolic pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit pyrrole-2-carboxylate decarboxylase, leading to a buildup of pyrrole-2-carboxylic acid and subsequent metabolic changes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, influencing the decarboxylation process and subsequent metabolic flux . The compound can also affect the levels of various metabolites, leading to changes in metabolic homeostasis. Additionally, this compound may interact with cofactors, modulating their availability and activity in metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters can affect its concentration in different tissues, leading to tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation.

Properties

IUPAC Name

3-cyclopropyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUCKYAPXLSACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of the starting methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (0.9 g, 3 mmol) in tetrahydrofurane (4.6 mL) and water (2.3 mL) was added lithium hydroxide (0.29 g, 12 mmol) and this mixture was heated to 100° C. in a microwave vial during 4 hours. Next, the reaction mixture was poured into water (50 mL) and this aqueous phase was washed with diethyl ether (2×). Afterwards, the aqueous layer was acidified until pH=3 by adding solid phosphoric acid and extracted with ethyl acetate (3×). The organic solution was washed with water and brine, dried (Na2SO4) and concentrated in vacuum to give 370 mg of the title compound.
Name
methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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